molecular formula C14H16N2O2S B7628483 N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine

N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B7628483
M. Wt: 276.36 g/mol
InChI Key: GLODNBNQLPCWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that has recently gained attention in the scientific community due to its potential for use in various research applications. This compound is a thiazole derivative that has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it is thought to work by inhibiting certain enzymes and pathways in the body, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has also been shown to have other interesting biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could make it useful in the study of oxidative stress and related conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of interesting biochemical and physiological effects, which could make it a useful tool in various research applications.
However, there are also some limitations to using this compound in lab experiments. For example, its exact mechanism of action is not yet fully understood, which could make it difficult to interpret results. Additionally, it may not be suitable for all types of experiments, depending on the specific research question being investigated.

Future Directions

There are a number of potential future directions for research involving N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. One area where this compound may be particularly useful is in the study of inflammatory diseases and conditions. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, it may also be useful to investigate the potential side effects of this compound, particularly in animal models.

Synthesis Methods

The synthesis of N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a relatively straightforward process that involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylamine and thioamide. The resulting compound is then purified using standard methods such as column chromatography.

Scientific Research Applications

N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been shown to have a number of potential research applications. One area where this compound may be useful is in the study of various diseases and conditions. For example, it has been shown to have anti-inflammatory properties, which could make it a useful tool in the study of inflammatory diseases such as arthritis.

Properties

IUPAC Name

N-cyclopropyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-12-6-3-9(7-13(12)18-2)11-8-19-14(16-11)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLODNBNQLPCWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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